molecular formula C22H24N6O2 B14938075 N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B14938075
M. Wt: 404.5 g/mol
InChI Key: YDYSCBCALQCWKC-UHFFFAOYSA-N
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Description

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to a benzotriazine ring through a propyl chain, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and benzotriazine intermediates, which are then linked through a propyl chain. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole and benzotriazine derivatives, such as:

  • N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
  • N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanamide

Uniqueness

What sets N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide apart is its specific structural configuration, which imparts unique chemical reactivity and biological activity

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-(1-methylbenzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C22H24N6O2/c1-27-19-11-5-4-10-18(19)24-20(27)12-6-14-23-21(29)13-7-15-28-22(30)16-8-2-3-9-17(16)25-26-28/h2-5,8-11H,6-7,12-15H2,1H3,(H,23,29)

InChI Key

YDYSCBCALQCWKC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCNC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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